Cyclopropenone probe 1
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Overview
Description
Cyclopropenone probe 1 is a specialized chemical compound known for its ability to modify specific proteins and its use in click chemistry. It is particularly effective in targeting the enzyme glutathione S-transferase pi-1 (GSTP1), which is a driver in triple-negative breast cancer . The compound contains an alkyne group, allowing it to participate in copper-catalyzed azide-alkyne cycloaddition (CuAAc) reactions .
Preparation Methods
Synthetic Routes and Reaction Conditions
Cyclopropenone probe 1 can be synthesized through various methods, including the reaction of cyclopropenones with different electrophilic π systems. These reactions often involve the use of aldehydes, ketoesters, imines, isocyanates, and carbodiimides . The reaction conditions typically require the presence of a catalyst, such as phosphine, and can be conducted under mild, biocompatible conditions .
Industrial Production Methods
While specific industrial production methods for this compound are not extensively documented, the general approach involves large-scale synthesis using similar reaction conditions as those used in laboratory settings. The process would likely involve the use of automated reactors and stringent quality control measures to ensure the purity and consistency of the final product.
Chemical Reactions Analysis
Types of Reactions
Cyclopropenone probe 1 undergoes a variety of chemical reactions, including:
Ring-opening reactions: These reactions involve the breaking of the cyclopropenone ring to form more stable compounds.
Isomerization reactions: These reactions result in the rearrangement of the molecular structure without changing the molecular formula.
C–C coupling reactions: These reactions involve the formation of carbon-carbon bonds, often facilitated by metal catalysts.
C–H activation: This process involves the activation of carbon-hydrogen bonds, making them more reactive.
Cycloaddition reactions: These reactions involve the addition of two or more unsaturated molecules to form a cyclic compound.
Common Reagents and Conditions
Common reagents used in these reactions include electrophiles, nucleophiles, radicals, and organometallics. The reactions can be influenced by external forces such as heat and light . For example, the CuAAc reaction requires the presence of copper as a catalyst and azide-containing molecules .
Major Products
The major products formed from these reactions include various heterocyclic compounds, which are significant in the field of organic chemistry .
Scientific Research Applications
Cyclopropenone probe 1 has a wide range of scientific research applications, including:
Mechanism of Action
Cyclopropenone probe 1 exerts its effects by covalently binding to the catalytic active site of GSTP1, thereby modifying the enzyme’s activity . The compound’s alkyne group allows it to participate in CuAAc reactions, facilitating the formation of stable covalent bonds with target molecules . This mechanism is particularly useful in the selective labeling of proteins and the study of biological processes .
Comparison with Similar Compounds
Similar Compounds
Some similar compounds include:
Cyclopropene-based catalysts: These compounds are used in various catalytic applications, including phase-transfer catalysis and nucleophilic carbene catalysis.
Cyclopropenium-based small molecules: These molecules have applications in organocatalysis and electrophotocatalysis.
Uniqueness
Cyclopropenone probe 1 is unique due to its specific ability to modify GSTP1 and its effectiveness in click chemistry reactions . Its alkyne group and ability to undergo CuAAc reactions make it particularly valuable in the synthesis of complex molecules and the study of biological processes .
Properties
Molecular Formula |
C12H8O2 |
---|---|
Molecular Weight |
184.19 g/mol |
IUPAC Name |
2-(4-prop-2-ynoxyphenyl)cycloprop-2-en-1-one |
InChI |
InChI=1S/C12H8O2/c1-2-7-14-10-5-3-9(4-6-10)11-8-12(11)13/h1,3-6,8H,7H2 |
InChI Key |
NPMUYJHJORYPSD-UHFFFAOYSA-N |
Canonical SMILES |
C#CCOC1=CC=C(C=C1)C2=CC2=O |
Origin of Product |
United States |
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